molecular formula C8H11N3O B15207076 3-Amino-5-(tert-butyl)isoxazole-4-carbonitrile

3-Amino-5-(tert-butyl)isoxazole-4-carbonitrile

Katalognummer: B15207076
Molekulargewicht: 165.19 g/mol
InChI-Schlüssel: TZCFYCIILRAELF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-5-(tert-butyl)isoxazole-4-carbonitrile is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(tert-butyl)isoxazole-4-carbonitrile can be achieved through various methods. One common approach involves the cyclization of α,β-acetylenic oximes catalyzed by gold(III) chloride (AuCl₃) under moderate reaction conditions . Another method includes the oxidation of propargylamines to oximes followed by copper(I) chloride (CuCl)-mediated intramolecular cyclization . Additionally, the use of tert-butyl nitrite or isoamyl nitrite enables an efficient one-pot synthesis from substituted aldoximes and alkynes .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable and cost-effective processes. These methods often utilize readily available starting materials and mild reaction conditions to ensure high yields and purity. The specific industrial processes may vary depending on the desired scale and application.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-5-(tert-butyl)isoxazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the isoxazole ring.

    Substitution: The amino and tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized isoxazole compounds.

Wissenschaftliche Forschungsanwendungen

3-Amino-5-(tert-butyl)isoxazole-4-carbonitrile has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-Amino-5-(tert-butyl)isoxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact molecular targets and pathways vary based on the specific application and the modifications made to the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Amino-5-(tert-butyl)isoxazole-4-carbonitrile is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, affecting its reactivity and interactions with other molecules. The presence of the amino and nitrile groups allows for further functionalization and derivatization, making it a versatile compound for various applications.

Eigenschaften

Molekularformel

C8H11N3O

Molekulargewicht

165.19 g/mol

IUPAC-Name

3-amino-5-tert-butyl-1,2-oxazole-4-carbonitrile

InChI

InChI=1S/C8H11N3O/c1-8(2,3)6-5(4-9)7(10)11-12-6/h1-3H3,(H2,10,11)

InChI-Schlüssel

TZCFYCIILRAELF-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=C(C(=NO1)N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.